

An In-depth Technical Guide to the Magnetic Properties of Cobalt(II) Oxide

Author: BenchChem Technical Support Team. Date: December 2025

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Abstract

Cobalt(II) oxide (CoO) is a material of significant scientific interest, primarily due to its archetypal antiferromagnetic (AFM) properties and its role as a model system for studying magnetic phenomena, including exchange bias in nanostructures. This technical guide provides a comprehensive overview of the magnetic characteristics of CoO in both bulk and nanostructured forms. It details the fundamental principles of its antiferromagnetic ordering, magnetic structure, and the influence of factors such as temperature, crystal structure, and particle size. This document summarizes key quantitative data, outlines detailed experimental protocols for magnetic characterization, and presents logical and structural diagrams to elucidate the core concepts of its magnetic behavior.

Introduction to Cobalt(II) Oxide

Cobalt(II) oxide is an inorganic compound that, in its paramagnetic state above its ordering temperature, adopts a cubic rock salt crystal structure.[1][2] It is a member of the transition metal monoxide series (along with MnO, FeO, and NiO), which has been extensively studied to understand magnetism in solids. Below a critical temperature known as the Néel temperature (T_N), CoO undergoes a phase transition from a paramagnetic state to an antiferromagnetic state.[1] This transition is accompanied by a slight structural distortion from its cubic symmetry. [3] The unique magnetic properties of CoO, particularly in thin film and nanoparticle forms, make it a crucial component in spintronic devices, magnetic sensors, and as a model for understanding exchange bias at ferromagnetic/antiferromagnetic interfaces.[4]



Magnetic Properties of Bulk CoO

The magnetic behavior of bulk single-crystal or polycrystalline CoO is dominated by its antiferromagnetic nature. This ordering arises from the superexchange interaction between neighboring Co²⁺ ions, mediated by the intervening oxygen anions.

Antiferromagnetic Ordering and Néel Temperature

Bulk CoO transitions from a paramagnetic to an antiferromagnetic state at a Néel temperature (T_N) of approximately 289-291 K.[1][2] Above T_N, the thermal energy is sufficient to overcome the magnetic ordering, and the magnetic moments of the Co²⁺ ions are randomly oriented. Below T_N, the moments align in an ordered, antiparallel fashion. The magnetic susceptibility of CoO above T_N follows the Curie-Weiss law.[5]

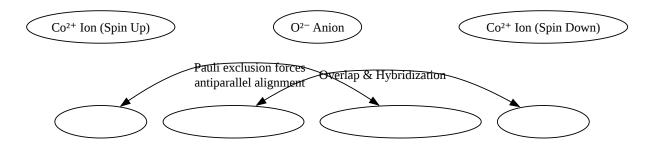
Magnetic Structure

Neutron diffraction studies have been pivotal in determining the magnetic structure of CoO.[6] [7] The ordering is classified as type-II antiferromagnetic (AFM-II).[7] In this configuration, the magnetic moments of the Co²+ ions are aligned ferromagnetically within the (111) crystallographic planes, with the direction of magnetization being antiparallel in adjacent (111) planes.[7] This complex arrangement is a consequence of the electronic structure and the superexchange pathways within the face-centered cubic lattice. Below T_N, the crystal lattice undergoes a distortion to a lower symmetry, with both tetragonal and monoclinic distortions having been reported.[3][8] There is ongoing discussion regarding whether the magnetic structure is a simple collinear arrangement or a more complex non-collinear, multi-spin-axis structure.[8][9]

Superexchange Mechanism

The antiferromagnetism in CoO is primarily driven by a superexchange mechanism. In the rock salt structure, the Co^{2+} ions are in an octahedral environment, causing the 3d orbitals to split into t_2g and e_g levels. The dominant interaction is the superexchange between the e_g orbitals of neighboring Co^{2+} ions through the p-orbitals of the interconnecting O^{2-} anion. This interaction favors an antiparallel alignment of the magnetic moments, leading to the observed antiferromagnetic ground state.[7]





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Data Summary for Bulk CoO

Property	Value	Reference
Crystal Structure (T > T_N)	Rock Salt (Cubic)	[1]
Magnetic Ordering	Type-II Antiferromagnetic	[7]
Néel Temperature (T_N)	289 - 291 K	[1][2]
Lattice Constant (cubic)	4.2615 Å	[2]
Magnetic Moment (orbital)	~1 µ_B	[9]
Curie-Weiss Constant (C)	3.23 ± 0.04	[5]

Magnetic Properties of Nanostructured CoO

When CoO is synthesized in nanoparticle form, its magnetic properties can deviate significantly from the bulk material due to finite-size and surface effects.

Size-Dependent Magnetic Properties

As the particle size of CoO decreases, a reduction in the Néel temperature is observed.[10] This is a common phenomenon in AFM nanomaterials attributed to the disruption of long-range magnetic order. More strikingly, small CoO nanoparticles (typically <16 nm) can exhibit ferromagnetic-like behavior, such as hysteresis loops at low temperatures (e.g., below 10 K).[3] This effect is believed to arise from uncompensated spins on the surface of the nanoparticles. In an ideal AFM crystal, all spins are compensated, resulting in zero net magnetization.



However, the broken symmetry at the surface of a nanoparticle leads to a net magnetic moment, which becomes more significant as the surface-to-volume ratio increases with decreasing particle size.[3][11]

Exchange Bias Effect

CoO is a canonical material for studying the exchange bias effect, which occurs at the interface between a ferromagnetic (FM) and an antiferromagnetic material.[4] When an FM/AFM bilayer system, such as Co/CoO, is cooled through the Néel temperature of the AFM in the presence of an external magnetic field, the hysteresis loop of the FM layer becomes shifted along the magnetic field axis.[12][13] This shift, known as the exchange bias field (H_E), is a result of the exchange coupling between the spins at the FM/AFM interface. The magnitude of the exchange bias is sensitive to numerous factors, including layer thickness, interfacial roughness, and the magnetic anisotropy of the CoO layer.[14][15]

Data Summary for Nanostructured CoO

Property	Observation	Reference
Néel Temperature (T_N)	Decreases with decreasing particle size	[10]
Low-Temperature Magnetism	Ferromagnetic-like hysteresis in small nanoparticles (<16 nm)	[3]
Blocking Temperature (T_B)	Hysteresis observed below T_B ≈ 10 K for small nanoparticles	[3]
Exchange Bias (H_E)	Significant loop shift in FM/CoO heterostructures after field cooling	[12][16]
Coercivity (H_C)	Generally enhanced in nanostructures and FM/CoO bilayers	[14]

Experimental Methodologies



The characterization of the magnetic properties of CoO relies on a suite of specialized experimental techniques.

Material Synthesis

Nanoparticle Synthesis via Thermal Decomposition: A common method for producing CoO nanoparticles involves the thermal decomposition of a cobalt precursor.

- Precursor Preparation: Cobalt(II) acetylacetonate or another suitable cobalt salt is mixed with surfactants like oleylamine and oleic acid in a high-boiling-point solvent.[17]
- Reaction: The mixture is heated under an inert atmosphere (e.g., Argon) to a specific nucleation temperature (e.g., 200-270°C).[3][17]
- Growth & Isolation: The reaction is held at this temperature for a controlled duration to allow for nanoparticle growth. The size of the resulting nanoparticles can be tuned by varying parameters such as precursor concentration, temperature, and reaction time.[17]
- Purification: After cooling, the nanoparticles are precipitated using a non-solvent like ethanol, isolated via centrifugation, and washed to remove excess reactants. The particles are then dried under vacuum.[9]

Magnetic Structure Determination

Neutron Diffraction: Neutron diffraction is the definitive technique for determining the magnetic structure of materials like CoO.[7][17]

- Sample Preparation: A powdered sample or a single crystal of CoO is placed in a sample holder (e.g., aluminum can) which is mounted on a goniometer within the neutron beam.
- Measurement Conditions: The experiment is performed on a powder or single-crystal neutron diffractometer. Diffraction patterns are collected at temperatures both above and below the Néel temperature (e.g., 300 K and 80 K).[6]
- Data Acquisition: A monochromatic neutron beam is directed at the sample. The scattered neutrons are detected at various angles (2θ) to produce a diffraction pattern of intensity versus scattering angle.



Data Analysis:

- Above T_N, the diffraction pattern will only show peaks corresponding to the nuclear scattering from the crystal lattice.
- Below T_N, new Bragg peaks, known as magnetic reflections, appear at positions forbidden for the nuclear structure.[6][7] The positions of these magnetic peaks reveal the periodicity and symmetry of the magnetic unit cell. For CoO, the appearance of peaks like (1/2, 1/2, 1/2) confirms the AFM-II structure.[7]
- The intensities of the magnetic peaks are used to determine the magnitude and orientation of the magnetic moments.[5]

Macroscopic Magnetic Characterization

SQUID / VSM Magnetometry: A Superconducting Quantum Interference Device (SQUID) or Vibrating Sample Magnetometer (VSM) is used to measure the bulk magnetic properties.[3][8]

Zero-Field-Cooled and Field-Cooled (ZFC-FC) Protocol: This measurement is crucial for determining the Néel temperature in antiferromagnets and the blocking temperature in superparamagnetic nanoparticles.

- ZFC Measurement: The sample is first cooled from room temperature (well above T_N) down to a low temperature (e.g., 2-5 K) in the absence of an external magnetic field (zerofield).[18][19] Once at the lowest temperature, a small probing magnetic field (e.g., 50-100 Oe) is applied. The magnetization is then recorded as the sample is warmed up.[20]
- FC Measurement: After the ZFC measurement, the sample is cooled again from room temperature to the low temperature, but this time in the presence of the same small magnetic field. The magnetization is then recorded as the sample is warmed up (or cooled down) again.[18][19]
- Analysis: For bulk CoO, the peak in the ZFC curve corresponds to the Néel temperature,
 T_N. For nanoparticles, the peak in the ZFC curve indicates the average blocking
 temperature (T_B), and the temperature at which the ZFC and FC curves diverge indicates
 the onset of magnetic irreversibility.[12]

Foundational & Exploratory

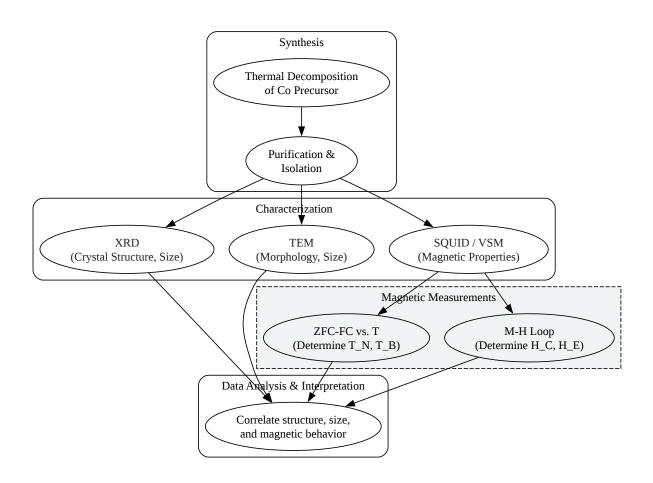




Magnetic Hysteresis (M-H) Loop Protocol: This measurement reveals properties like coercivity, remanence, and exchange bias.

- Setup: The sample is placed in the magnetometer at a constant temperature (e.g., 5 K or 300 K).
- Field Sweep: An external magnetic field is applied and swept from a large positive value (e.g., +5 T) to a large negative value (-5 T) and back again. The magnetic moment of the sample is measured at each field step.[8]
- Analysis: A plot of magnetization (M) versus applied field (H) is generated. For field-cooled measurements to observe exchange bias, the sample is first cooled through T_N in a specific magnetic field (H_cool) before the M-H loop is measured. The loop's shift from the origin (H=0) is the exchange bias field (H E).[12]





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Conclusion

Cobalt(II) oxide remains a cornerstone material for fundamental research in magnetism. Its bulk form exhibits a well-defined type-II antiferromagnetic structure below its Néel temperature of ~291 K, driven by superexchange interactions. In nanostructured forms, CoO displays rich



and complex magnetic phenomena, including size-dependent ordering temperatures and surface-driven ferromagnetic-like behavior. Its application in exchange-biased systems continues to be a critical area of research for the development of advanced spintronic technologies. A thorough understanding of its properties, facilitated by the experimental techniques detailed herein, is essential for leveraging this material in future scientific and technological applications.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Magnetic Properties of Cobalt(II) Oxide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b074363#magnetic-properties-of-cobalt-ii-oxide]

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